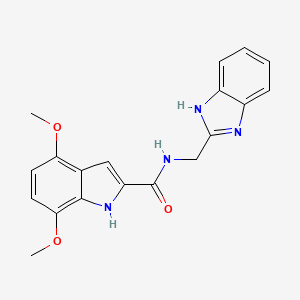

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:

Formation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Indole Synthesis: The indole structure can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Coupling Reaction: The final step involves coupling the benzimidazole intermediate with the indole derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the indole ring.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Oxidation of the methoxy groups can lead to the formation of quinones.

Reduction: Reduction of the carboxamide group results in the corresponding amine.

Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer or neurological disorders.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites, while the indole structure can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide

- N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide

- N-(1H-benzimidazol-2-ylmethyl)-5-chlorobenzamide

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide stands out due to the presence of both benzimidazole and indole moieties, which provide a unique combination of chemical properties

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article examines its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.

Structural Overview

This compound features a benzimidazole moiety linked to an indole framework, characterized by the following molecular formula:

- Molecular Formula : C19H18N4O3

- Molecular Weight : 350.4 g/mol

The methoxy groups at positions 4 and 7 of the indole ring enhance solubility and may influence biological interactions. The amide bond is susceptible to hydrolysis, which can release the benzimidazole derivative, potentially impacting its biological activity.

Anticancer Activity

Research indicates that compounds containing benzimidazole and indole frameworks exhibit significant anticancer properties. Specifically, derivatives of benzimidazole have been shown to inhibit enzymes involved in cancer progression, such as topoisomerases and protein kinases. The interaction of these compounds with DNA minor grooves disrupts normal cellular processes involved in DNA replication and repair .

In vitro studies have demonstrated that this compound can inhibit mammalian type I DNA topoisomerase activity. This inhibition correlates with cytotoxic effects on various cancer cell lines, including HeLa (cervix adenocarcinoma) and MCF7 (breast adenocarcinoma) cells .

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. This compound has shown promising results against both Gram-positive and Gram-negative bacteria. Studies indicate that similar compounds exhibit antibacterial activity comparable to reference drugs like ciprofloxacin .

| Compound | Activity | MIC (μg/ml) |

|---|---|---|

| This compound | Antibacterial | TBD |

| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | Topoisomerase I inhibition | TBD |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole | Antifungal | 3.12 |

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives are primarily attributed to their ability to interact with various receptors involved in inflammatory pathways. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators . The structure–activity relationship (SAR) analysis reveals that specific substitutions enhance COX inhibition, making these compounds potential candidates for anti-inflammatory therapies.

Synthesis and Evaluation

A study synthesized several benzimidazole derivatives and evaluated their biological activities. Among these, compounds with specific substitutions at the indole nucleus exhibited excellent inhibitory activity against various pathogens . The synthesis methods employed included epoxide ring opening reactions and other chemical transformations that enhanced the biological profile of the resulting compounds.

Structure–Activity Relationship (SAR)

The SAR analysis of this compound highlights the importance of functional groups in modulating biological activity. For instance, the presence of methoxy groups has been associated with improved solubility and enhanced binding affinity to biological targets .

Properties

Molecular Formula |

C19H18N4O3 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide |

InChI |

InChI=1S/C19H18N4O3/c1-25-15-7-8-16(26-2)18-11(15)9-14(23-18)19(24)20-10-17-21-12-5-3-4-6-13(12)22-17/h3-9,23H,10H2,1-2H3,(H,20,24)(H,21,22) |

InChI Key |

XPLSRYGCFJJEGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.